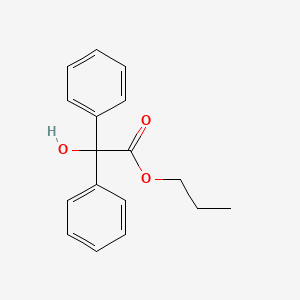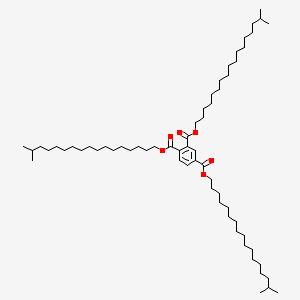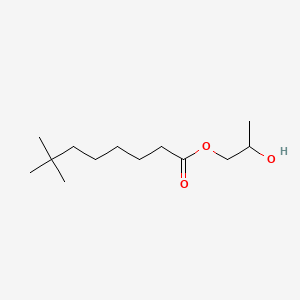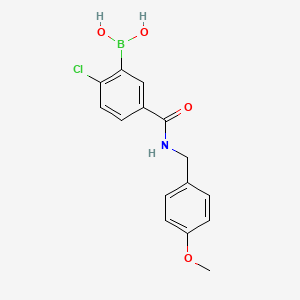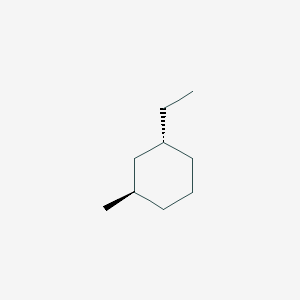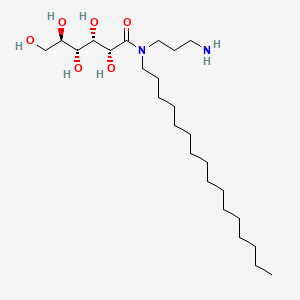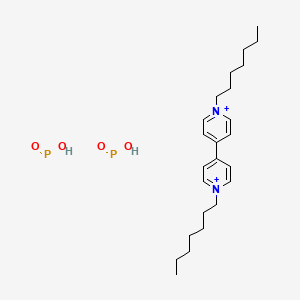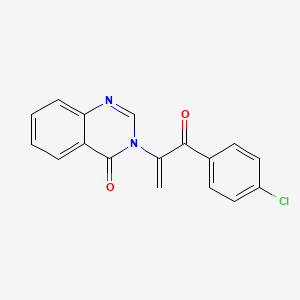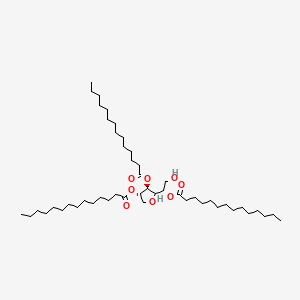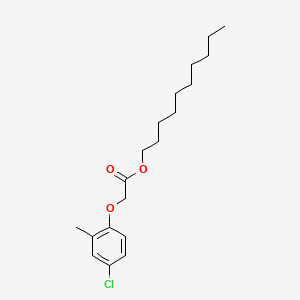
Decyl (4-chloro-2-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C19H29ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(4-chloro-2-methylphenoxy)acetic acid+decanolacid catalystdecyl (4-chloro-2-methylphenoxy)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
Decyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the decyl chain.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Decyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: As a derivative of MCPA, it is used as a herbicide to control broad-leaf weeds in crops.
Pharmaceuticals: The compound’s derivatives have been studied for their potential antitumor activity.
Chemistry: It serves as a model compound in the study of esterification and hydrolysis reactions.
Materials Science: Used in the synthesis of ionic liquids with herbicidal properties.
作用机制
The mechanism of action of decyl (4-chloro-2-methylphenoxy)acetate, particularly in its herbicidal application, involves the disruption of plant growth hormones known as auxins. The compound mimics the natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .
相似化合物的比较
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness
Decyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid, MCPA. The decyl ester form enhances its lipophilicity, potentially improving its absorption and efficacy in certain applications.
属性
CAS 编号 |
67829-81-6 |
|---|---|
分子式 |
C19H29ClO3 |
分子量 |
340.9 g/mol |
IUPAC 名称 |
decyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3 |
InChI 键 |
CFONOMUMGULYJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


